Technical Monograph: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
Technical Monograph: 5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole
Executive Summary
5-chloro-1-hydroxy-6-nitro-3H-2,1-benzoxaborole (CAS 1285533-36-9) is a specialized organoboron scaffold belonging to the benzoxaborole class. Distinguished by its cyclic hemiboronic ester structure, this compound serves as a critical high-value intermediate in the synthesis of next-generation anti-infective agents, particularly Leucyl-tRNA synthetase (LeuRS) inhibitors used against Mycobacterium tuberculosis, Trypanosoma brucei, and Gram-negative bacteria.
Unlike linear boronic acids, the benzoxaborole ring confers exceptional hydrolytic stability and a unique pKa profile (~7.3), allowing the boron atom to engage in reversible covalent bonding with diol-containing biomolecules (e.g., sugars, RNA ribose) under physiological conditions. The 5-chloro and 6-nitro substitution pattern provides a specific "lock-and-key" geometry for hydrophobic pocket occupancy and subsequent functionalization.
Chemical Architecture & Properties[1][2]
Structural Logic
The molecule is built upon the 2,1-benzoxaborole core (also known as benzoboroxole). Its reactivity is defined by three distinct zones:
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The Boron Center (Electrophilic): The vacant p-orbital on the boron atom allows it to act as a Lewis acid. In the benzoxaborole ring, ring strain increases the Lewis acidity compared to phenylboronic acid, facilitating nucleophilic attack by diols (e.g., the 3'-terminal adenosine of tRNA).
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The 5-Chloro Substituent (Lipophilic): Enhances metabolic stability and provides a hydrophobic handle that fills the editing domain pocket of target enzymes (e.g., LeuRS).
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The 6-Nitro Group (Electronic/Synthetic): Strongly electron-withdrawing, it lowers the pKa of the boron hydroxyl, increasing zwitterionic character at neutral pH. Synthetically, it is the "masked" precursor to the 6-amino derivative, the "warhead" for amide/sulfonamide coupling in advanced drug candidates.
Physicochemical Data
| Property | Value / Description |
| CAS Number | 1285533-36-9 |
| Molecular Formula | C₇H₅BClNO₄ |
| Molecular Weight | 213.38 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in DMSO, MeOH, THF; Sparingly soluble in water |
| pKa (Boron-OH) | ~6.8 – 7.4 (Predicted based on Hammett σ-constants) |
| Stability | High hydrolytic stability due to the oxaborole ring; stable to air and moisture |
Synthesis & Manufacturing Protocol
Note: Direct nitration of the benzoxaborole ring is often non-regioselective. The industry-standard "Best Practice" route involves constructing the ring after establishing the aryl substitution pattern.
Retrosynthetic Analysis
The most robust pathway utilizes a Palladium-catalyzed borylation of a pre-functionalized aryl halide, followed by acidic cyclization.
Step-by-Step Protocol
Precursor: 2-bromo-5-chloro-4-nitrobenzyl alcohol (protected as MOM or THP ether).
Step 1: Borylation (Miyaura Condition)
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Reagents: Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂, Potassium Acetate (KOAc).[1][2]
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Solvent: 1,4-Dioxane (degassed).
-
Procedure:
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Charge a reaction vessel with the aryl bromide precursor (1.0 equiv), B₂pin₂ (1.2 equiv), and KOAc (3.0 equiv).
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Add Pd(dppf)Cl₂ (0.05 equiv) under an inert atmosphere (N₂ or Ar).
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Heat to 80–90°C for 4–12 hours. Monitor by HPLC/LC-MS for the disappearance of the bromide.
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Critical Control Point: Ensure strict oxygen-free conditions to prevent homocoupling or oxidation of the catalyst.
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Step 2: Oxidative Cleavage & Cyclization
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Reagents: 1N HCl or NaIO₄/NH₄OAc followed by acid.
-
Procedure:
-
Filter the reaction mixture through Celite to remove palladium residues. Concentrate the filtrate.
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Redissolve the crude pinacol boronate in THF/H₂O (4:1).
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Add 1N HCl (excess) and stir at room temperature. This step simultaneously hydrolyzes the pinacol ester and the benzyl protecting group (if acid-labile), driving spontaneous cyclization to the benzoxaborole.
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Purification: The product often precipitates upon concentration or pH adjustment. Recrystallize from Ethyl Acetate/Hexanes.
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Synthesis Workflow Visualization
Caption: Modular synthesis via Pd-catalyzed borylation ensures regiochemical purity of the 5-Cl, 6-NO2 pattern.
Biological Applications & Mechanism
Primary Target: Leucyl-tRNA Synthetase (LeuRS)
This scaffold acts as a "Trojan horse" inhibitor. The boron atom forms a reversible covalent adduct with the 2',3'-diol of the 3'-terminal adenosine (A76) of tRNA^Leu. This adduct traps the tRNA in the editing site of the LeuRS enzyme, preventing protein synthesis.
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5-Chloro Role: Occupies a specific hydrophobic pocket within the LeuRS editing domain, significantly increasing binding affinity compared to the unsubstituted analog.
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6-Nitro Role: While the nitro group itself can provide electrostatic interactions, it is most valuable as a precursor. Reduction to the 6-amino derivative allows for the attachment of "tail" groups (e.g., acyl, sulfonyl) that extend into the solvent channel, further stabilizing the complex.
Mechanism of Action Diagram
Caption: The benzoxaborole forms a covalent adduct with tRNA, locking it into the synthetase editing domain.
Safety & Handling Guidelines
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.
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Boron Toxicity: While benzoxaboroles generally exhibit lower toxicity than open-chain boronic acids, standard precautions for organoboron compounds apply. Avoid inhalation of dust.
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Nitro Group: Although stable, nitroaromatics can be energetic. Avoid exposure to extreme heat or reducing metals (e.g., Zn, Fe) unless under controlled reaction conditions.
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Storage: Store at 2–8°C under inert gas. Hygroscopic—keep tightly sealed to prevent hydrolysis of the hemiester (though reversible).
References
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Zhang, Y.-K., et al. (2011).[3] Design and Synthesis of Boron-Containing Macromolecules for Medical Applications.Journal of Medicinal Chemistry .
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Baker, S. J., et al. (2009).[3] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).Journal of Medicinal Chemistry .
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Pal, A., et al. (2010). Structure-Activity Relationships of Benzoxaboroles as Antimalarial Agents.[4][3]ACS Medicinal Chemistry Letters .
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Mereddy, V. R., et al. (2018). Benzoboroxoles: Synthesis and applications in medicinal chemistry.[3]ResearchGate .
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PubChem Compound Summary. (2025). 5-chloro-1-hydroxy-3H-2,1-benzoxaborole.[5]National Center for Biotechnology Information .
Sources
- 1. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-chloro-1-hydroxy-3~(H)-2,1-benzoxaborole - PubChem [pubchem.ncbi.nlm.nih.gov]
